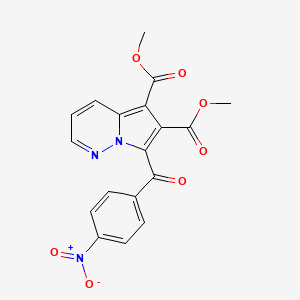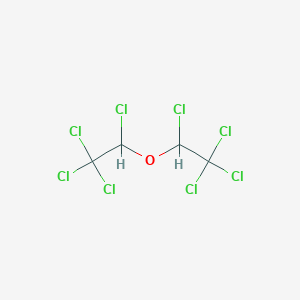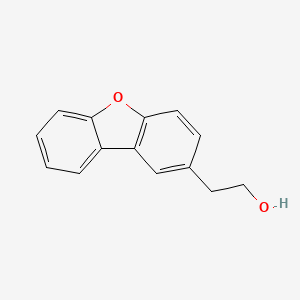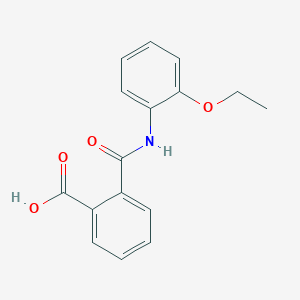
N-(4-Methoxyphenyl)-2-oxo-2-(2-((2-oxo-1,2-dihydro-3-quinolinyl)methylene)hydrazino)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Methoxyphenyl)-2-oxo-2-(2-((2-oxo-1,2-dihydro-3-quinolinyl)methylene)hydrazino)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline moiety, which is known for its biological activity, and a hydrazone linkage, which is often used in medicinal chemistry for its ability to form stable complexes with metal ions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-2-oxo-2-(2-((2-oxo-1,2-dihydro-3-quinolinyl)methylene)hydrazino)acetamide typically involves the condensation of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde with N-(4-methoxyphenyl)hydrazinecarboxamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions, to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
化学反应分析
Types of Reactions
N-(4-Methoxyphenyl)-2-oxo-2-(2-((2-oxo-1,2-dihydro-3-quinolinyl)methylene)hydrazino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Quinoline derivatives with additional oxygen functionalities.
Reduction: Reduced hydrazone derivatives.
Substitution: Compounds with varied functional groups replacing the methoxy group.
科学研究应用
N-(4-Methoxyphenyl)-2-oxo-2-(2-((2-oxo-1,2-dihydro-3-quinolinyl)methylene)hydrazino)acetamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its ability to inhibit specific enzymes and pathways involved in disease processes.
Industry: Potential use in the development of new materials with unique properties.
作用机制
The mechanism of action of N-(4-Methoxyphenyl)-2-oxo-2-(2-((2-oxo-1,2-dihydro-3-quinolinyl)methylene)hydrazino)acetamide involves its interaction with biological targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The hydrazone linkage can chelate metal ions, inhibiting metalloenzymes and affecting cellular metabolism.
相似化合物的比较
Similar Compounds
- N-(4-Ethoxyphenyl)-2-oxo-2-(2-((2-oxo-1,2-dihydro-3-quinolinyl)methylene)hydrazino)acetamide
- N-(4-Methylphenyl)-2-oxo-2-(2-((2-oxo-1,2-dihydro-3-quinolinyl)methylene)hydrazino)acetamide
- N-(4-Bromophenyl)-2-oxo-2-(2-((2-oxo-1,2-dihydro-3-quinolinyl)methylene)hydrazino)acetamide
Uniqueness
N-(4-Methoxyphenyl)-2-oxo-2-(2-((2-oxo-1,2-dihydro-3-quinolinyl)methylene)hydrazino)acetamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from its analogs with different substituents, potentially leading to varied biological activities and applications.
属性
分子式 |
C19H16N4O4 |
|---|---|
分子量 |
364.4 g/mol |
IUPAC 名称 |
N-(4-methoxyphenyl)-N'-[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]oxamide |
InChI |
InChI=1S/C19H16N4O4/c1-27-15-8-6-14(7-9-15)21-18(25)19(26)23-20-11-13-10-12-4-2-3-5-16(12)22-17(13)24/h2-11H,1H3,(H,21,25)(H,22,24)(H,23,26)/b20-11+ |
InChI 键 |
VQIGLIHKGZYLBC-RGVLZGJSSA-N |
手性 SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC3=CC=CC=C3NC2=O |
规范 SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC3=CC=CC=C3NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Diethyl 9,14-diazatricyclo[6.3.2.1~2,7~]tetradeca-3,5,10,12-tetraene-9,14-dicarboxylate](/img/structure/B11954253.png)

![[Phenoxy(diphenyl)methyl]benzene](/img/structure/B11954270.png)








![2-methoxy-6-{(E)-[(2-methyl-5-nitrophenyl)imino]methyl}phenol](/img/structure/B11954314.png)


